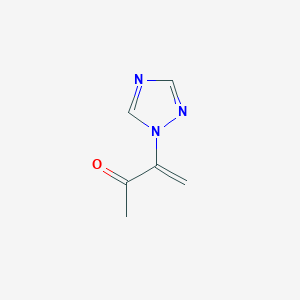
3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical
Overview
Description
3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical is a chemical compound with the molecular formula C12H22NO5S4 and a molecular weight of 388.05 . It is also known by the alternate name HO-1944 .
Molecular Structure Analysis
The compound has been used as a bifunctional spin label (BSL) in electron paramagnetic resonance (EPR) spectroscopy studies . Its restricted internal motion and fewer size restrictions make it invaluable in determining protein backbone dynamics and inter-residue distances .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 388.05 and a molecular formula of C12H22NO5S4 . It has a freezing temperature range of 232 to 235 F (111 to 113 C) .
Scientific Research Applications
Molecular Dynamics Simulations
This compound has been utilized in molecular dynamics simulations to study the thermal decomposition of energetic materials (EMs). The thermal stability and dynamic behavior of EMs are critical for their performance, especially when subjected to high temperatures. The compound’s role in revealing the decomposition mechanism of new high-energy-density materials (HEDMs) under various heating conditions is a significant contribution to the field .
Electrochemical Analysis
In electrochemistry, the compound has been involved in the study of reversible formation of bis(cation radicals) through a two-electron transfer reaction. This process is crucial for understanding the electrochemical properties and the potential applications of novel materials in energy storage and conversion .
Advanced Material Properties
The compound has shown promise in enhancing the properties of advanced materials, such as increasing density and heat of formation. These attributes are essential for the development of new materials with superior performance in various applications, including aerospace and defense .
Spin Labeling for Protein Studies
Spin labeling is a technique used to investigate the structural and conformational dynamics of proteins. The compound has been reported as a useful agent for site-directed spin labeling, particularly in double electron-electron resonance (DEER) spectroscopy experiments. This application is invaluable for gaining insights into protein folding, function, and interactions .
Drug Development
In the pharmaceutical industry, the compound’s derivatives have been explored for their potential as activators of specific transporters or inhibitors of enzymes. This research is pivotal for the development of new medications and therapeutic strategies .
HIV Research
The compound has been used in the synthesis of modified derivatives for the study of HIV maturation inhibitors. This application is crucial for advancing the understanding of HIV pathogenesis and developing more effective antiretroviral therapies .
Membrane Protein Aggregation
The compound has been instrumental in studying membrane protein aggregation, which is a key factor in various neurodegenerative diseases. Understanding the aggregation process can lead to the discovery of new targets for therapeutic intervention .
Chemical Synthesis
Lastly, the compound has been employed in the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and material science. Its versatility in chemical reactions makes it a valuable tool for synthetic chemists .
properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h14H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKHEJLDAPALOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105346 | |
| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical | |
CAS RN |
1076199-14-8 | |
| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)







